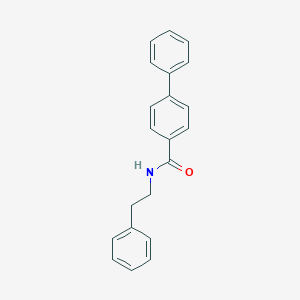

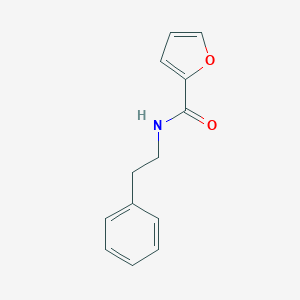

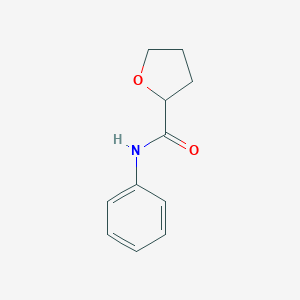

4-(Isobutyrylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Isobutyrylamino)benzoic acid is a chemical compound with the molecular weight of 207.23 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds involves the use of 4-aminobenzoic acid and 1-chloropropane in a solvent such as N, N-dimethylformamide (DMF), with anhydrous sodium carbonate as a deacidifying reagent .Molecular Structure Analysis

The molecular structure of 4-(Isobutyrylamino)benzoic acid is represented by the linear formula C11H13NO3 . The InChI code for this compound is 1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H3, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis

4-(Isobutyrylamino)benzoic acid is a solid substance . It has a molecular weight of 207.23 and is stored at room temperature .Applications De Recherche Scientifique

Gut Health and Food Additives

Benzoic acid derivatives, including 4-(Isobutyrylamino)benzoic acid, have implications in food science and nutrition, particularly as preservatives due to their antibacterial and antifungal properties. Studies on benzoic acid suggest it can influence gut health by improving functions such as digestion, absorption, and barrier integrity in the gastrointestinal tract. These effects are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota within the gut. However, excessive administration of benzoic acid derivatives can lead to adverse effects on gut health, highlighting the importance of dosage control (Mao et al., 2019).

Advanced Oxidation Processes for Water Treatment

In environmental science, the degradation of persistent organic pollutants through advanced oxidation processes (AOPs) is a significant area of research. Benzoic acid derivatives serve as models to understand the degradation pathways and biotoxicity of various compounds in water treatment applications. This research is vital for developing more effective methods to remove toxic by-products from the environment, thereby reducing ecosystem threats (Qutob et al., 2022).

Pharmacokinetics and Toxicology

The pharmacokinetic behaviors of benzoic acid derivatives are explored through physiologically-based pharmacokinetic (PBPK) models, focusing on metabolic and dosimetric variations across different species. This research provides critical insights into the internal exposures resulting from dietary intakes of benzoates, thereby informing safety assessments and regulatory standards for food additives (Hoffman & Hanneman, 2017).

Stability and Degradation Studies

Investigations into the stability and degradation pathways of compounds related to 4-(Isobutyrylamino)benzoic acid, such as nitisinone (NTBC), shed light on their properties and potential risks or benefits of medical applications. Understanding the stability of these compounds under various conditions can lead to better drug formulations and safer medical treatments (Barchańska et al., 2019).

Environmental and Health Standards

Research on benzoic acid and its derivatives also contributes to the establishment of environmental and health safety standards. By analyzing the toxic effects and establishing maximum permissible concentrations (MPCs) in water, researchers can recommend regulatory measures to protect public health and the environment from potential hazards associated with these compounds (Zholdakova et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation and serious eye damage. It also has the potential to cause damage to organs through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

4-(2-methylpropanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWFUEUNNVEJQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isobutyrylamino)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B472865.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)

![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)

![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B472909.png)